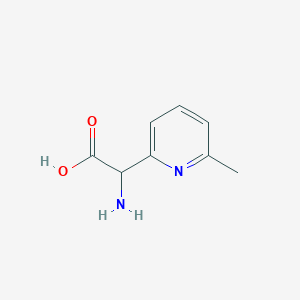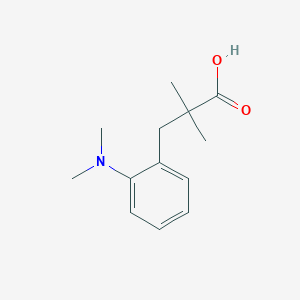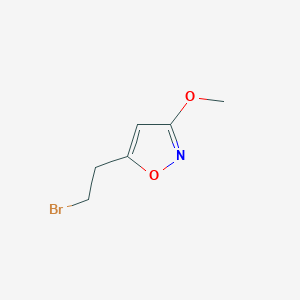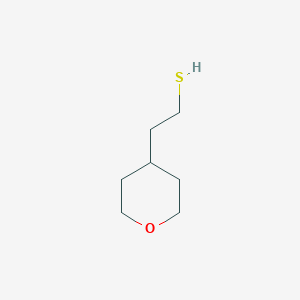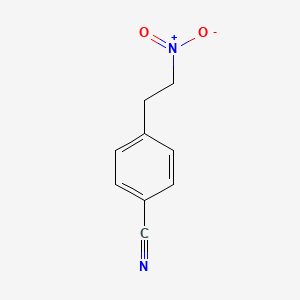
4-(2-nitroethyl)Benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitroethyl)Benzonitrile is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzonitrile, where a nitroethyl group is attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 4-(2-nitroethyl)Benzonitrile can be achieved through several methods. One common approach involves the nitration of 4-ethylbenzonitrile using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethyl derivative.
Another method involves the reaction of 4-bromobenzonitrile with nitroethane in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
4-(2-Nitroethyl)Benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid. The major product formed is 4-(2-aminoethyl)Benzonitrile.
Oxidation: The nitro group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate. The major product formed is 4-(2-nitrosoethyl)Benzonitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Wissenschaftliche Forschungsanwendungen
4-(2-Nitroethyl)Benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-(2-nitroethyl)Benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also contributes to its reactivity and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
4-(2-Nitroethyl)Benzonitrile can be compared with other similar compounds, such as:
4-Nitrobenzonitrile: This compound has a nitro group directly attached to the benzene ring, making it less reactive in nucleophilic substitution reactions compared to this compound.
4-(2-Aminoethyl)Benzonitrile: This compound is the reduced form of this compound and has different chemical properties and reactivity.
4-Bromobenzonitrile: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of a bromine atom.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
4-(2-nitroethyl)benzonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-4H,5-6H2 |
InChI-Schlüssel |
PAUQALQQEDHHTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



